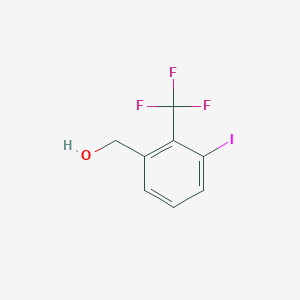

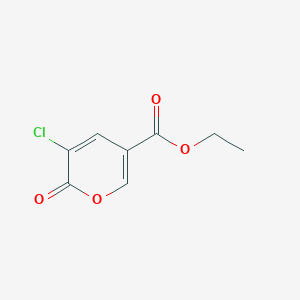

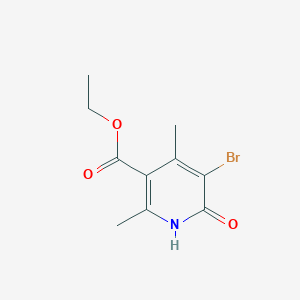

![molecular formula C22H25N3S2 B13013691 2-Octyl-4,7-di(thiophen-2-yl)-2H-benzo[d][1,2,3]triazole](/img/structure/B13013691.png)

2-Octyl-4,7-di(thiophen-2-yl)-2H-benzo[d][1,2,3]triazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

- It consists of alternating benzodithiophene (BDT) and benzotriazole (BTz) units in its backbone.

- The compound exhibits low bandgap characteristics, making it suitable for photovoltaic devices.

2-Octyl-4,7-di(thiophen-2-yl)-2H-benzo[d][1,2,3]triazole: , is a conjugated polymer with promising properties for applications in organic electronics.

Preparation Methods

- PBDTDTBTz can be synthesized via a typical Stille coupling polymerization method.

- The reaction involves coupling BDT and BTz monomers using palladium catalysts.

- Industrial production methods may involve scalable processes, such as solution-based or solid-state polymerization.

Chemical Reactions Analysis

- PBDTDTBTz undergoes various reactions:

Oxidation: It can be oxidized to form radical cations.

Reduction: Reduction leads to radical anions.

Substitution: Functionalization of side chains or aromatic rings.

- Common reagents include oxidants (e.g., FeCl₃), reducing agents (e.g., NaBH₄), and nucleophiles (e.g., alkyl halides).

- Major products depend on the specific reaction conditions.

Scientific Research Applications

Organic Photovoltaics (OPVs): PBDTDTBTz is used as an electron-donating material in bulk heterojunction solar cells.

Field-Effect Transistors (FETs): It shows promise as a semiconductor in FETs due to its charge transport properties.

Sensors: PBDTDTBTz-based sensors detect analytes through changes in conductivity or fluorescence.

Light-Emitting Diodes (LEDs): It can serve as an emissive layer in solution-processed LEDs.

Mechanism of Action

- In OPVs, PBDTDTBTz absorbs photons, generating excitons.

- Excitons dissociate at the donor-acceptor interface, leading to charge separation.

- The resulting electrons and holes contribute to photocurrent.

- Molecular targets and pathways involve energy levels, intermolecular interactions, and charge transport.

Comparison with Similar Compounds

- PBDTDTBTz’s uniqueness lies in its BDT-BTz alternating structure.

- Similar compounds include other BDT-based polymers (e.g., PTBTBDT ) and BTz derivatives (e.g., dTdCNBTz ).

- These compounds vary in bandgap, solubility, and optoelectronic properties.

Properties

IUPAC Name |

2-octyl-4,7-dithiophen-2-ylbenzotriazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3S2/c1-2-3-4-5-6-7-14-25-23-21-17(19-10-8-15-26-19)12-13-18(22(21)24-25)20-11-9-16-27-20/h8-13,15-16H,2-7,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYFJGDKTBBGJJS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCN1N=C2C(=CC=C(C2=N1)C3=CC=CS3)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

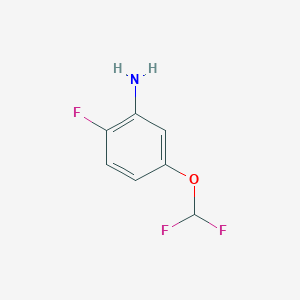

![{2-methyl-1H-pyrrolo[2,3-b]pyridin-6-yl}methanamine](/img/structure/B13013631.png)

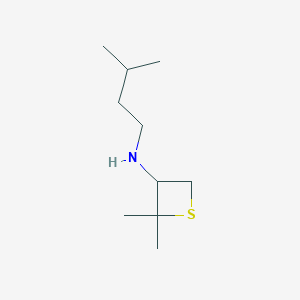

![1-Acetyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridin-6(5H)-one](/img/structure/B13013634.png)

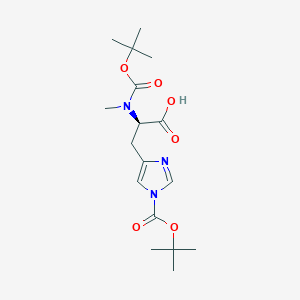

![7-Oxo-2-(trifluoromethyl)-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B13013644.png)